Cas no 906748-38-7 ((Z)-2,3’-Biindolinylidene-2’,3-dione)

(Z)-2,3’-Biindolinylidene-2’,3-dione structure
906748-38-7 structure
(Z)-2,3’-Biindolinylidene-2’,3-dione
906748-38-7
C16H10N2O2
262.262803554535
MFCD00956441
1954065
329825288

(Z)-2,3’-Biindolinylidene-2’,3-dione Properties

Names and Identifiers

    • (3e)-3-(3-oxo-1,3-dihydro-2h-indol-2-ylidene)-1,3-dihydro-2h-indo L-2-one
    • 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one; [Δ2,3′-Biindoline]-2′,3-dione (7CI,8CI)
    • C.I. 73200
    • Couroupitine B
    • Indigo red
    • Indigopurpurin
    • NSC 105327
    • Indirubin
    • [2,3'-Biindolinylidene]-2',3-dione
    • (Z)-[2,3'-biindolinylidene]-2',3-dione
    • 3-(3-oxo-1H-indol-2-ylidene)-1H-indol-2-one
    • (E)-[2,3'-biindolinylidene]-2',3-dione
    • 1LXW6D3W2Z
    • 2H-Indol-2-one, 3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-
    • (Z)-[2,3 inverted exclamation mark -Biindolinylidene]-2 inverted exclamation mark ,3-dione
    • V86L8P74GI
    • (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one (ACI)
    • (2Z)-2-(2-Oxoindolin-3-ylidene)indolin-3-one
    • (2′Z)-Indirubin
    • (3Z)-3-(3-Oxoindolin-2-ylidene)indolin-2-one
    • CCG-100673
    • KBio2_005586
    • PD003207
    • AKOS015895136
    • KBio3_000839
    • 1ST157073
    • NC00308
    • AC-29931
    • HMS1362H11
    • 906748-38-7
    • 3-(1,3-dihydro-3-oxo-2h-indol-2-ylidene)-1,3-dihydro-2h-indol-2-on
    • MLS006010732
    • s2386
    • KBioGR_000450
    • MLS002473308
    • 2-(2-oxo-1H-indol-3-ylidene)-1H-indol-3-one
    • [.DELTA.2,3-dione
    • BiomolKI_000069
    • BDBM50349806
    • Indirubin (NSC 105327; Couroupitine B)
    • NCGC00163356-04
    • Q-100514
    • 2H-Indol-2-one,3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-
    • NS00011738
    • MLS001424211
    • SW197688-2
    • SMR004701694
    • AC1180
    • cid_5318433
    • CS-12423
    • SR-01000759396
    • 3-(3-indolinone-2-ylidene)-indolin-2-one
    • Isoindirubine
    • BRN 0088279
    • AB00639939-06
    • 397242-72-7
    • LS-14462
    • UNII-1LXW6D3W2Z
    • NCGC00163356-01
    • BDBM7392
    • NSC-827101
    • (3z)-3-(3-oxo-1,3-dihydro-2h-indol-2-ylidene)-1,3-dihydro-2h-indol-2-one
    • HMS2234G06
    • 3-(3-oxoindolin-2-ylidene)indolin-2-one
    • UNM-0000305766
    • CHEMBL35349
    • Q27164070
    • (3E)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
    • (2'Z)-Indirubin, >=98% (HPLC)
    • INDIRUBIN [WHO-DD]
    • FD9058
    • KBioSS_000450
    • CHEBI:92322
    • (E)-3-(3-oxoindolin-2-ylidene)indolin-2-one
    • Indirubin,(S)
    • Isoindirubin
    • 479-41-4
    • AKOS032455876
    • I0868
    • MLS000759416
    • IndirubinCouroupitine B; Indigopurpurin
    • SR-01000759396-5
    • DTXSID201026053
    • Indirubin [MI]
    • CHEMBL259664
    • Indirubin 3E-form [MI]
    • NCGC00163356-02
    • 2H-Indol-2-one,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-
    • BI164578
    • BSPBio_001110
    • HMS3656O13
    • C.I. 75790
    • CPD000466311
    • BCP28869
    • MFCD00221745
    • (delta2,3'-Biindoline)-2',3-dione
    • SY058396
    • (Z)-[2,3invertedexclamationmark-Biindolinylidene]-2invertedexclamationmark,3-dione
    • NSC105327
    • 2-(2-hydroxy-1H-indol-3-yl)indol-3-one
    • NSC827101
    • Bio2_000875
    • (delta(sup 2,3')-BIINDOLINE)-2',3-DIONE
    • HMS3369O15
    • SCHEMBL27678
    • 5-24-08-00507 (Beilstein Handbook Reference)
    • HMS1990H11
    • NS00101121
    • BRD-K17894950-001-03-6
    • DA-54305
    • CS-3682
    • KBio3_000840
    • EM-A05-INDIRUBIN
    • HMS3403H11
    • CHEMBL1276127
    • Q1661452
    • Indirubin derivative, 1
    • Isoindogotin
    • EX-A347
    • 3-(1,3-dihydro-3-oxo-2h-indol-2-ylidene)-1,3-dihydro-2h-indol-2-one
    • Indirubin?
    • SCHEMBL9899338
    • 2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,3-dihydro-1H-indol-3-one
    • HY-N0117
    • BDBM50023867
    • CHEMBL3185783
    • BCP9000788
    • DB-179341
    • UNII-V86L8P74GI
    • SMR000466311
    • KBio2_003018
    • Indirubin- Bio-X
    • BRD-K17894950-001-04-4
    • DTXSID501026052
    • IDI1_002150
    • SDCCGSBI-0634263.P002
    • NCGC00179302-02
    • NCGC00163356-03
    • HMS1792H11
    • BMK1-G9
    • BiomolKI2_000073
    • INDARUBICIN
    • Bio2_000395
    • HMS2051H20
    • KBio2_000450
    • MFCD00956441
    • CCG-267073
    • HMS3393H20
    • AKOS028108775
    • 2H-Indol-2-one, 3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-, (3E)-
    • (Z)-[2,3-Biindolinylidene]-2,3-dione
    • CCG-101058
    • AC-8003
    • DB12379
    • SB64698
    • BRD-K17894950-001-14-3
    • NSC-105327
    • CRDNMYFJWFXOCH-UHFFFAOYSA-N
    • (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
    • +Expand
    • MFCD00956441
    • CRDNMYFJWFXOCH-YPKPFQOOSA-N
    • 1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,17H,(H,18,20)/b14-13-
    • O=C1NC2C=CC=CC=2/C/1=C1\C(=O)C2C=CC=CC=2N\1
    • 0088279

Computed Properties

  • 262.074227566g/mol
  • 2
  • 3
  • 1
  • 262.074227566g/mol
  • 20
  • 448
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.7
  • 65.4

(Z)-2,3’-Biindolinylidene-2’,3-dione Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IMQQ-100mg
(Z)-[2,3’-Biindolinylidene]-2’,3-dione
906748-38-7 95%
100mg
$93.00 2024-04-20
A2B Chem LLC
AI68482-1mg
(Z)-[2,3'-Biindolinylidene]-2',3-dione
906748-38-7
1mg
$73.00
Aaron
AR00IMZ2-100mg
(Z)-[2,3’-Biindolinylidene]-2’,3-dione
906748-38-7 95%
100mg
$90.00
abcr
AB527110-250 mg
(Z)-[2,3'-Biindolinylidene]-2',3-dione; .
906748-38-7
250MG
€278.00 2022-07-29
Chemenu
CM387009-250mg
(Z)-[2,3’-Biindolinylidene]-2’,3-dione
906748-38-7 95%+
250mg
$193 2024-07-20
eNovation Chemicals LLC
D685871-0.25g
(Z)-[2,3'-Biindolinylidene]-2',3-dione
906748-38-7 95%
0.25g
$180 2022-10-12
Key Organics Ltd
CS-12423-250MG
(Z)-[2,3′-Biindolinylidene]-2′,3-dione
906748-38-7 >95%
0.25 g
£263.00 2023-04-17
TRC
H326370-2.5mg
(Z)-[2,3’-Biindolinylidene]-2’,3-dione
906748-38-7
2.5mg
$ 70.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y08875-1g
(Z)-[2,3’-Biindolinylidene]-2’,3-dione
906748-38-7 95%
1g
¥3829.0 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
Z920755-5mg
(Z)-[2,3’-Biindolinylidene]-2’,3-dione
906748-38-7 98% (HPLC)
5mg
¥843.30 2022-08-31

(Z)-2,3’-Biindolinylidene-2’,3-dione Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Methanol ;  2 h, 22 °C
Reference
All-Red-Light Photoswitching of Indirubin Controlled by Supramolecular Interactions
Thumser, Stefan; Koettner, Laura; Hoffmann, Nadine; Mayer, Peter; Dube, Henry, Journal of the American Chemical Society, 2021, 143(43), 18251-18260

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Methanol ;  22 h, rt
Reference
Design, synthesis and biological evaluation of bisindole derivatives as anticancer agents against Tousled-like kinases
Lee, Sung-Bau; Chang, Ting-Yu; Lee, Nian-Zhe ; Yu, Zih-Yao; Liu, Chi-Yuan; et al, European Journal of Medicinal Chemistry, 2022, 227,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Methanol ;  48 h, rt
Reference
Acylideneoxoindoles: A new class of reversible inhibitors of human transglutaminase 2
Kloeck, Cornelius; Jin, Xi; Choi, Kihang; Khosla, Chaitan; Madrid, Peter B.; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(9), 2692-2696

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sodium sulfate Solvents: Isopropanol ,  Tetrahydrofuran ;  51 h, 30 °C
Reference
Syntheses of indirubins by aldol condensation of isatins with indoxyl anion generated in situ by lipase-catalyzed deacetylation of indoxyl acetate
Sugai, Takeshi; Hanaya, Kengo; Higashibayashi, Shuhei, Heterocycles, 2020, 100(1), 129-136

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Methanol ;  2 - 3 h, rt
Reference
Discovery of orally active indirubin-3'-oxime derivatives as potent type 1 FLT3 inhibitors for acute myeloid leukemia
Jeong, Pyeonghwa; Moon, Yeongyu; Lee, Je-Heon; Lee, So-Deok; Park, Jiyeon; et al, European Journal of Medicinal Chemistry, 2020, 195,

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  2 h, reflux
Reference
The behaviour of bis(diphenylphosphino)alkanes towards different active centres
Ewies, Ewies F.; El-Sayed, Naglaa F.; Boulos, Leila S., Journal of Chemical Research, 2016, 40(7), 417-421

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  5 h, rt
Reference
A theoretical and spectroscopic (NMR and IR) study of indirubin in solution and in the solid state
Alkorta, Ibon ; Elguero, Jose ; Dardonville, Christophe ; Reviriego, Felipe ; Santa Maria, Dolores; et al, Journal of Physical Organic Chemistry, 2020, 33(4),

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile ,  Water ;  16 h, rt
Reference
Formation of tryptanthrin compounds upon Oxone-induced dimerization of indole-3-carbaldehydes
Nelson, Amber C.; Kalinowski, Emily S.; Jacobson, Taylor L.; Grundt, Peter, Tetrahedron Letters, 2013, 54(50), 6804-6806

(Z)-2,3’-Biindolinylidene-2’,3-dione Raw materials

(Z)-2,3’-Biindolinylidene-2’,3-dione Preparation Products

(Z)-2,3’-Biindolinylidene-2’,3-dione Suppliers

J&K Scientific
Audited Supplier Audited Supplier
(CAS:906748-38-7)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:906748-38-7)
TANG SI LEI
15026964105
2881489226@qq.com

(Z)-2,3’-Biindolinylidene-2’,3-dione Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:906748-38-7)(Z)-2,3’-Biindolinylidene-2’,3-dione
A922429
99%/99%
1g/5g
296.0/841.0